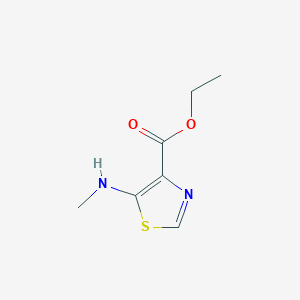

Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-6(8-2)12-4-9-5/h4,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPQIPQFZKUSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311316-82-1 | |

| Record name | ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of Ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (Intermediate)

- Reactants: Ethyl 2-chloroacetoacetate and ammonium dithiocarbamate

- Conditions: Reaction in ethanol at room temperature for approximately 5 hours

- Workup: Cooling to 10°C, addition of water and hexane to induce crystallization, filtration, washing with water and acetone, drying

- Yield: High yield with no need for further purification before next step

This step forms the thiazole ring with a thioxo group, which is a precursor to the target compound.

Desulfurization to Ethyl 4-methyl-5-thiazolecarboxylate

- Reactants: The above intermediate in acetic acid solvent

- Conditions: Cooling to 0–5°C, addition of 30% hydrogen peroxide (H2O2), stirring for 1 hour

- Neutralization: Addition of cold sodium carbonate solution

- Final Workup: Addition of purified water, stirring at 25°C for 1 hour to precipitate product

- Yield: Approximately 85% overall yield for this step

This reaction removes the sulfur atom from the thioxo group, converting the intermediate to ethyl 4-methyl-5-thiazolecarboxylate, a key precursor to the methylamino derivative.

Introduction of the Methylamino Group

- Method: Treatment of ethyl 4-methyl-5-thiazolecarboxylate with methylamine or methylamino reagents

- Conditions: Reflux in ethanol or other suitable solvents

- Mechanism: Nucleophilic substitution or amination at the 5-position of the thiazole ring

- Outcome: Formation of Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate

This step involves substitution of the hydrogen or halogen at the 5-position with a methylamino group, completing the synthesis of the target compound.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl 2-chloroacetoacetate + Ammonium dithiocarbamate | Ethanol, RT, 5h | Ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate | High | No purification needed before next step |

| 2 | Intermediate + H2O2 (30%) | Acetic acid, 0-5°C, 1h | Ethyl 4-methyl-5-thiazolecarboxylate | 85 | Desulfurization step |

| 3 | Ethyl 4-methyl-5-thiazolecarboxylate + Methylamine | Reflux in ethanol or suitable solvent | Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate | Moderate to high | Amination/substitution reaction |

Alternative Synthetic Considerations

- Masking of Amino Groups: In some synthetic routes, the 2-methylamino group is masked as a tert-butoxycarbonate to avoid interference in subsequent reactions, improving yields and selectivity.

- Avoidance of Toxic Reagents: Some methods involving sodium cyanide for cyanomethylation are discouraged due to toxicity concerns.

- Use of Catalysts: Copper(I) iodide catalysts have been employed in related thiazole syntheses to improve reaction efficiency.

Research Findings and Analysis

- The described synthetic pathway is favored for its operational simplicity, relatively mild conditions, and good yields.

- The desulfurization step using hydrogen peroxide in acetic acid is efficient and avoids harsh reagents.

- The methylamino substitution is typically performed under reflux conditions to ensure complete conversion.

- The intermediate ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate can be used directly in subsequent steps without purification, streamlining the process.

- Industrial scale-up benefits from the avoidance of toxic reagents and the use of crystallization for purification, enhancing safety and cost-effectiveness.

Summary Table of Key Reagents and Conditions

| Reagent/Compound | Role | Typical Conditions | Notes |

|---|---|---|---|

| Ethyl 2-chloroacetoacetate | Starting material | Room temperature, ethanol | Halo-keto ester for thiazole ring formation |

| Ammonium dithiocarbamate | Sulfur and nitrogen source | Room temperature, ethanol | Forms thiazole ring intermediate |

| Hydrogen peroxide (30%) | Desulfurizing agent | 0–5°C, acetic acid | Converts thioxo to thiazole |

| Methylamine | Amination reagent | Reflux, ethanol or solvent | Introduces methylamino group |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Antimicrobial Activities

One of the prominent applications of ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate is its antimicrobial properties . Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans (fungal strain)

These findings suggest potential uses in developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Biological Sensing

The compound's derivatives are also employed in biological sensing applications. They serve as fluorescent probes for detecting biothiols such as cysteine and homocysteine in living cells. This application is crucial for monitoring redox states in biological systems and understanding cellular processes related to oxidative stress .

Synthetic Chemistry

In synthetic chemistry, ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate acts as a building block for synthesizing various substituted derivatives. Its versatility allows for the development of new compounds through efficient and environmentally friendly synthetic routes .

Table 1: Summary of Synthetic Reactions Involving Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate

| Reaction Type | Description | Key Products Formed |

|---|---|---|

| Oxidation | Formation of sulfoxides or sulfones | Various oxidized derivatives |

| Reduction | Modification of functional groups | Reduced derivatives |

| Substitution | Electrophilic/nucleophilic substitutions | Substituted thiazole derivatives |

Analytical Chemistry

In analytical chemistry, this compound is utilized to develop ratiometric fluorescent probes for rapid and selective detection of specific analytes. These probes are essential for improving the sensitivity and specificity of detection methods in biochemical assays .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate. Research indicates that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study: Anticancer Screening

A study evaluated the anticancer activity of various thiazole derivatives against human cancer cell lines:

Mechanism of Action

The mechanism of action of Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with DNA or proteins in cancer cells, leading to cell death .

Comparison with Similar Compounds

Substituent Variation at the 5-Position

The 5-position of the thiazole ring is a critical modification site. Below is a comparative analysis with analogs:

Key Observations :

- Electron Effects: Sulfonamido derivatives (e.g., phenylsulfonamido) exhibit stronger electron-withdrawing properties compared to methylamino, altering reactivity in nucleophilic substitutions .

- Solubility : Pyridine-containing analogs show higher aqueous solubility due to hydrogen-bonding capacity .

Modifications at the 4-Position (Ester Group)

The ethoxycarbonyl group at the 4-position is a common feature, but its replacement alters physicochemical properties:

Hydrolysis Sensitivity : The ethoxycarbonyl group in the parent compound is susceptible to hydrolysis under basic conditions (e.g., LiOH/THF), forming the carboxylic acid derivative . This property is leveraged in prodrug design.

Biological Activity

Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₀N₂O₂S

- SMILES : CCOC(=O)C1=C(SC=N1)NC

- Functional Groups : The compound features an ethyl ester group, a methylamino substituent at the 5-position of the thiazole ring, and a carboxylate group at the 4-position.

The presence of the methylamino group enhances solubility and reactivity, making it a versatile compound in synthetic organic chemistry.

The mechanism of action for Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

- Target Interactions : It is known to modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and biological system being studied.

Antimicrobial Activity

Thiazole derivatives, including Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate, have demonstrated effectiveness against various bacterial and fungal strains. This compound's structural features contribute to its potential as an antimicrobial agent.

Anticancer Properties

Recent studies indicate that thiazole derivatives possess significant anticancer properties. Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate has been investigated for its cytotoxic effects on human tumor cell lines.

- Case Study : In vitro studies have shown that compounds with similar thiazole structures exhibit potent antitumor effects. For instance, related compounds have been reported to inhibit cancer cell proliferation with IC50 values in micromolar ranges .

| Compound | IC50 (µg/mL) | Activity |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Antitumor |

| Compound B | 1.98 ± 1.22 | Antitumor |

| Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate | TBD | TBD |

Other Biological Activities

In addition to antimicrobial and anticancer activities, thiazole derivatives have shown promise in various pharmacological areas:

- Antiviral Activity : Some studies suggest potential antiviral properties against specific viruses.

- Antiparasitic Effects : Research indicates that certain thiazoles may exhibit antiparasitic activity.

Comparative Analysis with Similar Compounds

Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives such as:

| Compound | Activity Type | Notes |

|---|---|---|

| Sulfathiazole | Antimicrobial | Established antimicrobial drug |

| Ritonavir | Antiretroviral | Effective against HIV |

| Abafungin | Antifungal | Used in treating fungal infections |

| Tiazofurin | Antineoplastic | Investigated for cancer treatment |

These comparisons highlight the unique structural features and potential applications of Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate in medicinal chemistry.

Q & A

What are the established synthetic routes for Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate, and how do reaction conditions impact yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the formation of the thiazole core. A common approach includes:

- Step 1: Cyclocondensation of thiourea derivatives with α-halo carbonyl compounds to form the thiazole ring. For example, ethyl 5-amino-thiazole-4-carboxylate derivatives are synthesized via Hantzsch thiazole synthesis .

- Step 2: Introduction of the methylamino group via nucleophilic substitution or reductive amination. Reaction conditions (e.g., temperature, solvent polarity, and catalyst) critically influence regioselectivity. For instance, using LiOH in THF/water mixtures can enhance hydrolysis efficiency, as seen in related thiazole ester derivatives .

- Optimization: Microwave-assisted synthesis or flow chemistry may improve yield and reduce side products .

How can ambiguities in NMR and X-ray crystallographic data for this compound be resolved?

Methodological Answer:

- NMR Ambiguities: Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, the methylamino proton’s coupling pattern can be distinguished via - HMBC .

- X-ray Crystallography: Employ SHELX software (e.g., SHELXL for refinement) to resolve disordered structures. The thiazole ring’s planar geometry and hydrogen-bonding interactions (e.g., N–H···O) should be validated against crystallographic data from analogous compounds .

What in vitro assays are recommended for evaluating antimicrobial activity?

Methodological Answer:

- Bacterial Strains: Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiazole derivatives with dichlorophenyl substituents show MIC values <10 µg/mL in similar studies .

- Fungal Assays: Test against C. albicans via broth microdilution, comparing results to fluconazole controls. Structural analogs exhibit moderate antifungal activity (MIC ~20–50 µg/mL) .

How does the methylamino group influence bioactivity compared to amino or trifluoromethyl analogs?

Advanced SAR Analysis:

- Methylamino vs. Amino: The methyl group enhances lipophilicity, improving membrane permeability. For example, methylamino-substituted thiazoles show 2–3x higher cytotoxicity in MCF-7 cells compared to amino derivatives .

- Trifluoromethyl Analogs: The CF group increases metabolic stability but may reduce solubility. Comparative docking studies suggest methylamino derivatives have stronger hydrogen-bonding interactions with target enzymes (e.g., kinase inhibitors) .

What are the best practices for handling and storage to ensure compound stability?

Methodological Guidelines:

- Storage: Store at −20°C in amber vials under inert gas (N or Ar) to prevent oxidation. Thiazole esters are prone to hydrolysis in humid conditions .

- Handling: Use gloveboxes for air-sensitive reactions. LCMS monitoring (as in ) ensures batch consistency.

How can contradictory reports on anticancer activity be addressed methodologically?

Advanced Data Reconciliation:

- Dose-Response Curves: Establish IC values across multiple cell lines (e.g., HeLa, A549) to identify cell-type specificity. For example, dichlorophenyl-thiazoles show variability dependent on p53 status .

- Mechanistic Studies: Use RNA-seq or proteomics to differentiate apoptosis vs. necrosis pathways. Thiazole derivatives often target tubulin or topoisomerase II .

Which computational methods predict target binding affinity?

Advanced Modeling Approaches:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). Methylamino groups may form hydrogen bonds with catalytic lysine residues .

- QSAR Models: Train models on thiazole datasets (e.g., ChEMBL) using descriptors like logP, polar surface area, and H-bond donors .

What analytical techniques ensure batch purity and identity?

Methodological Recommendations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.